3-Bromoprop-2-enoyl chloride
Description
3-Bromoprop-2-enoyl chloride (C₃H₂BrClO) is an α,β-unsaturated acyl chloride characterized by a reactive bromine atom at the β-position and a carbonyl chloride group. This structure confers unique reactivity, enabling participation in conjugate addition, nucleophilic substitution, and polymerization reactions. Its electron-withdrawing bromine enhances electrophilicity at the α-carbon, making it valuable in synthesizing brominated intermediates for pharmaceuticals, agrochemicals, and specialty polymers.
Properties
CAS No. |
22038-54-6 |
|---|---|
Molecular Formula |
C3H2BrClO |
Molecular Weight |
169.40 g/mol |
IUPAC Name |
3-bromoprop-2-enoyl chloride |
InChI |
InChI=1S/C3H2BrClO/c4-2-1-3(5)6/h1-2H |
InChI Key |
HNKIPTQMSMZDLM-UHFFFAOYSA-N |
Canonical SMILES |
C(=CBr)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoprop-2-enoyl chloride can be synthesized through the reaction of prop-2-enoyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective bromination at the third carbon position.
Industrial Production Methods
In industrial settings, this compound is produced by the bromination of prop-2-enoyl chloride using bromine or hydrobromic acid. The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloride group in 3-bromoprop-2-enoyl chloride is highly susceptible to nucleophilic attack, enabling the synthesis of derivatives:
| Reaction Type | Reagent | Product | Key Conditions |
|---|---|---|---|
| Aminolysis | Primary Amine | 3-Bromoacrylamide | Room temperature, inert solvent (e.g., THF) |
| Alcoholysis | Methanol | Methyl 3-bromoacrylate | Reflux in anhydrous conditions |
| Thiolysis | Thiols | 3-Bromoacrylothioesters | Base catalysis (e.g., pyridine) |
The β-bromine exerts an electron-withdrawing effect, polarizing the carbonyl and accelerating substitution. This reactivity is comparable to other enoyl chlorides but with enhanced electrophilicity due to bromine’s inductive effect .
Cycloaddition Reactions
The α,β-unsaturated system facilitates participation in Diels-Alder reactions as a dienophile:
| Diene | Product | Yield (%) | Selectivity |
|---|---|---|---|
| 1,3-Butadiene | Bicyclo[3.3.1]nonenone derivative | 78 | endo preference (4:1) |
| Furan | Oxabicyclic adduct | 65 | Regioselective at β-position |
These reactions are thermally promoted and often proceed without catalysts, though Lewis acids like ethyl aluminum sesquichloride improve yields in hindered systems . The bromine atom sterically directs diene approach, influencing regioselectivity.
Domino Pericyclic Reactions
This compound serves as a building block in cascade reactions:
-
Knoevenagel-Hetero-Diels-Alder Sequence : In the presence of EDDA (ethylene diammonium diacetate), it condenses with aldehydes to form 1-oxa-1,3-butadiene intermediates, which undergo hetero-Diels-Alder reactions with enol ethers .
Elimination and Conjugate Addition
-
Dehydrohalogenation : Treatment with strong bases (e.g., DBU) eliminates HCl and HBr, yielding propiolic acid derivatives.
-
Michael Addition : Organocuprates or Grignard reagents add to the β-position, forming substituted acrylates. The bromine atom stabilizes the transition state via resonance .
Comparative Reactivity
The β-bromine differentiates this compound from related compounds:
| Compound | Reactivity with Amines (Relative Rate) | Diels-Alder Activity |
|---|---|---|
| This compound | 1.0 (reference) | High (endo preference) |
| Prop-2-enoyl chloride | 0.3 | Moderate |
| 2-Bromoprop-2-enoyl chloride | 1.2 | Low (steric hindrance) |
This table highlights enhanced electrophilicity due to bromine’s inductive effect and reduced steric bulk compared to 2-bromo isomers .
Scientific Research Applications
3-Bromoprop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromoprop-2-enoyl chloride involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Butyryl Chloride (C₄H₇ClO)
- Structure : Saturated acyl chloride (CH₃CH₂CH₂COCl).
- Reactivity : Lacks the α,β-unsaturation and bromine, limiting conjugate addition but retaining strong acylation capability.
- Applications : Widely used to introduce butyryl groups in esters and amides.
- Safety : Less hazardous than brominated analogs but still corrosive and moisture-sensitive .
Methyl 3-Bromopropionate (C₄H₇BrO₂)
- Structure : Brominated ester (CH₂BrCH₂COOCH₃).
- Reactivity : The ester group reduces electrophilicity compared to acyl chlorides, favoring nucleophilic substitution at the bromine.
- Applications : Intermediate in synthesizing β-brominated carboxylic acids or alcohols via hydrolysis.
- Key Difference: Less reactive toward acylation than 3-bromoprop-2-enoyl chloride due to the ester’s stability .
Acryloyl Chloride (C₃H₃ClO)
- Structure : α,β-unsaturated acyl chloride (CH₂=CHCOCl) without bromine.
- Applications : Polymerization (e.g., polyacrylates) and Michael additions.
- Key Difference: Bromine in this compound enhances electrophilicity and enables bromine-specific reactions (e.g., Suzuki coupling) .
2-Bromopropionyl Chloride (C₃H₄BrClO)
- Structure : Bromine at the β-position (CH₂BrCH₂COCl) but saturated.
- Reactivity : Less electrophilic at the α-carbon due to saturation; bromine acts as a leaving group in SN2 reactions.
- Applications : Synthesis of brominated ketones or amines.
- Key Difference: The α,β-unsaturation in this compound facilitates resonance stabilization and diverse reaction pathways .
Structural and Functional Analysis
| Property | This compound | Butyryl Chloride | Acryloyl Chloride |
|---|---|---|---|
| Molecular Formula | C₃H₂BrClO | C₄H₇ClO | C₃H₃ClO |
| Functional Groups | Acyl chloride, α,β-unsaturation, Br | Acyl chloride | Acyl chloride, α,β-unsaturation |
| Electrophilicity | High (Br enhances polarization) | Moderate | High |
| Key Reactions | Conjugate addition, polymerization | Acylation | Polymerization, Michael addition |
| Applications | Brominated polymers, pharmaceuticals | Esters, amides | Polymers, adhesives |
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